

Preparing D-Glucose 6-Phosphate Disodium Salt Solutions for Enhanced Experimental Accuracy

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Compound of Interest

Compound Name: *d-glucose 6-phosphate disodium salt*

Cat. No.: *B162707*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation, storage, and handling of D-glucose 6-phosphate (G6P) disodium salt solutions. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in various biochemical and cellular assays.

Introduction

D-glucose 6-phosphate is a pivotal metabolite in cellular metabolism, positioned at the crossroads of glycolysis, the pentose phosphate pathway, and glycogen synthesis.^{[1][2][3][4][5][6]} Its availability and concentration can significantly influence metabolic flux and cellular fate. The disodium salt of G6P is a commonly used, stable form for in vitro studies.^{[1][7]} Proper preparation of G6P solutions is fundamental to the integrity of experiments investigating enzyme kinetics, metabolic regulation, and drug effects on these pathways.

Properties of D-Glucose 6-Phosphate Disodium Salt

A thorough understanding of the physicochemical properties of **D-glucose 6-phosphate disodium salt** is essential for its effective use in experimental settings.

Property	Value	Citations
Molecular Formula	C ₆ H ₁₁ Na ₂ O ₉ P	[6][8]
Molecular Weight	304.10 g/mol (anhydrous)	[6][8]
Appearance	White crystalline powder	[9]
Solubility in Water	50 mg/mL	
Solubility in PBS (pH 7.2)	Approximately 10 mg/mL	[9]
Storage (Solid)	-20°C, protect from light and moisture	[1][7][10]
Purity (Typical)	≥98% (HPLC)	[8][9]

Experimental Protocols

Protocol for Preparation of a 100 mM G6P Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution that can be diluted for various experimental needs.

Materials:

- **D-glucose 6-phosphate disodium salt** (powder)
- Nuclease-free water or appropriate buffer (e.g., Tris-HCl, PBS)
- Sterile, conical tubes (15 mL or 50 mL)
- Calibrated analytical balance
- Sterile filter (0.22 µm)
- Pipettes and sterile tips

Procedure:

- **Calculation:** Determine the mass of G6P disodium salt required. For a 10 mL solution of 100 mM G6P (MW: 304.10 g/mol):
 - $\text{Mass (g)} = 0.1 \text{ L} \times 0.1 \text{ mol/L} \times 304.10 \text{ g/mol} = 0.3041 \text{ g}$
- **Weighing:** Accurately weigh 304.1 mg of G6P disodium salt powder using an analytical balance.
- **Dissolution:** Add the powder to a 15 mL conical tube. Add approximately 8 mL of nuclease-free water or your chosen buffer. Vortex thoroughly to dissolve the powder completely. The solution should be clear and colorless.
- **Volume Adjustment:** Adjust the final volume to 10 mL with the same solvent.
- **Sterilization:** Sterilize the solution by passing it through a 0.22 μm filter into a new sterile tube.^[10] This is particularly important if the solution will be used in cell-based assays.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes (e.g., 100 μL or 500 μL) to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Storage and Stability of Stock Solutions:

Storage Temperature	Duration	Citations
-20°C	1 month	^[10] ^[11]
-80°C	6 months	^[10] ^[11]

Protocol for a Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assay

This protocol provides an example of a common application for a prepared G6P solution. The assay measures the activity of G6PDH by monitoring the reduction of NADP⁺ to NADPH.

Materials:

- 100 mM G6P stock solution (prepared as above)

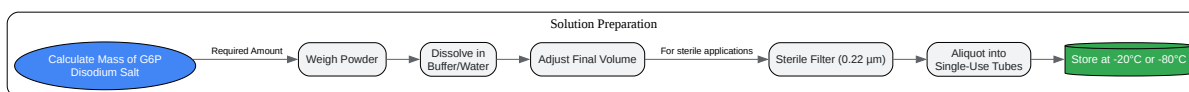
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)[12]
- β -Nicotinamide adenine dinucleotide phosphate (NADP⁺) solution
- Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme
- 96-well plate (UV-transparent for spectrophotometric readings)
- Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare Working Solutions:
 - Dilute the 100 mM G6P stock solution in Assay Buffer to the desired final concentration (e.g., 2 mM).[13]
 - Prepare a working solution of NADP⁺ in Assay Buffer (e.g., 0.67 mM).[13]
- Assay Reaction Setup: In each well of the 96-well plate, add the following in order:
 - Assay Buffer
 - G6P working solution
 - NADP⁺ working solution
- Initiate the Reaction: Add the G6PDH enzyme solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 μ L).
- Measurement: Immediately place the plate in a spectrophotometer pre-set to 30°C and measure the increase in absorbance at 340 nm over time.[14] The rate of increase in absorbance is proportional to the G6PDH activity.
- Data Analysis: Calculate the enzyme activity based on the rate of NADPH formation, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

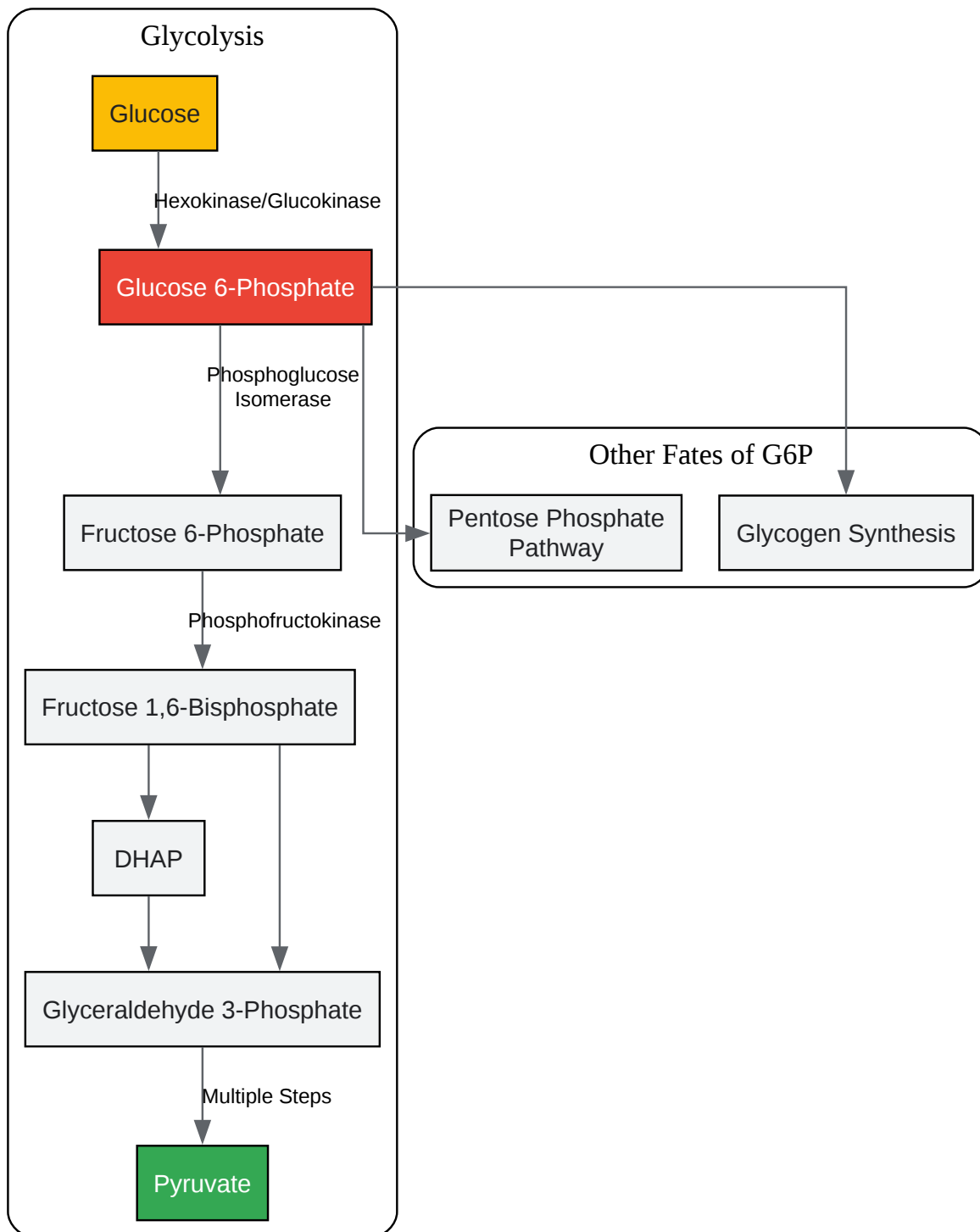
Visualizations

The following diagrams illustrate key processes related to the preparation and use of D-glucose 6-phosphate solutions.



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Caption: Workflow for preparing **D-glucose 6-phosphate disodium salt** solutions.



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